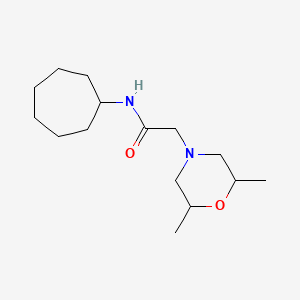![molecular formula C20H22N2O2 B5427108 3-[benzyl(methyl)amino]-1-(2,4-dimethylphenyl)-2,5-pyrrolidinedione](/img/structure/B5427108.png)
3-[benzyl(methyl)amino]-1-(2,4-dimethylphenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[benzyl(methyl)amino]-1-(2,4-dimethylphenyl)-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly known as Dibenzylamine Malonate or DBM, and it is a derivative of malonic acid. DBM is a white crystalline powder that is soluble in water, ethanol, and methanol. This compound has been found to have a wide range of biochemical and physiological effects, which make it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of DBM is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to a decrease in the proliferation of cancer cells, which can slow down or even stop the growth of tumors.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, DBM has also been found to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. DBM has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DBM for laboratory experiments is its relatively low cost and ease of synthesis. It can be produced on a small scale in a laboratory setting, which makes it accessible to researchers who may not have access to more expensive compounds. However, one limitation of DBM is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on DBM. One area of interest is in the development of new cancer treatments that incorporate DBM or other compounds that work through similar mechanisms. Another area of research is in the study of the antioxidant and anti-inflammatory properties of DBM, which could have potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the mechanism of action of DBM and to identify any potential side effects or limitations of its use.
Synthesemethoden
DBM can be synthesized by reacting benzylamine with malonic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, including the formation of an intermediate imine, which is then hydrolyzed to yield the final product. The synthesis of DBM is relatively straightforward and can be carried out on a small scale in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
DBM has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. DBM has been found to have anti-cancer properties, and it has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. This makes it a potentially valuable tool in the fight against cancer.
Eigenschaften
IUPAC Name |
3-[benzyl(methyl)amino]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-9-10-17(15(2)11-14)22-19(23)12-18(20(22)24)21(3)13-16-7-5-4-6-8-16/h4-11,18H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIGYMGOKNVTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N(C)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5427036.png)
![4-{4-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5427038.png)

![1-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-1-oxobutan-2-one](/img/structure/B5427051.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5427053.png)
![1-[3-amino-2-(3,4-dichlorobenzoyl)-6-methyl-4-(3-pyridinyl)-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone](/img/structure/B5427061.png)
![4-(benzoylamino)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5427063.png)

![N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5427078.png)
![1-[3-(4-methoxyphenyl)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B5427091.png)
![4-[methyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5427111.png)
![N-(4-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)-3-(2-furyl)acrylamide](/img/structure/B5427112.png)

![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-(2-phenylethyl)piperidine](/img/structure/B5427128.png)